1-cyclohexyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-CYCLOHEXYL-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of anilides. It is characterized by a pyrrolidine ring, a cyclohexyl group, and a piperidine sulfonyl phenyl group.
Preparation Methods
The synthesis of 1-CYCLOHEXYL-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium or rhodium catalysts.
Scientific Research Applications
1-CYCLOHEXYL-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other anilides and pyrrolidine derivatives. For example:
1-CYCLOHEXYL-5-OXO-N-PHENYLPYRROLIDINE-3-CARBOXAMIDE: Lacks the piperidine sulfonyl group, making it less versatile in certain applications.
1-CYCLOHEXYL-5-OXO-N-[4-(METHYLSULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE: Similar structure but different substituents, leading to varied biological activities.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various fields of research and development.
Properties
Molecular Formula |
C22H31N3O4S |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-cyclohexyl-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H31N3O4S/c26-21-15-17(16-25(21)19-7-3-1-4-8-19)22(27)23-18-9-11-20(12-10-18)30(28,29)24-13-5-2-6-14-24/h9-12,17,19H,1-8,13-16H2,(H,23,27) |
InChI Key |
KEFYQXCTGUTHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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